CID 99511
CAS No.:
Cat. No.: VC1696865
Molecular Formula: C28H44O
Molecular Weight: 396.6 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C28H44O |
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Molecular Weight | 396.6 g/mol |
IUPAC Name | 17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
Standard InChI | InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-8,10,18-21,24-26H,9,11-17H2,1-6H3 |
Standard InChI Key | AHWOEMBXZXGDBQ-UHFFFAOYSA-N |
SMILES | CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(=O)C4)C)C |
Canonical SMILES | CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(=O)C4)C)C |
Chemical Identity and Nomenclature
Ergosta-7,22-dien-3-one, identified in the PubChem database as CID 99511, is a steroid compound with the CAS registry number 32507-77-0. The compound is also indexed in scientific databases under alternative names including 5alpha-ergosta-7,22-dien-3-one and DA-63257 . The compound was first added to the PubChem database on August 8, 2005, with the most recent modification occurring on February 22, 2025 .
Systematic Nomenclature
The IUPAC systematic name for this compound is (9R,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one . This comprehensive nomenclature precisely describes the molecule's complex stereochemistry and structural configuration.
Chemical Identifiers
The compound possesses several unique identifiers that facilitate its unambiguous identification across chemical databases and literature:
Identifier Type | Value |
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PubChem CID | 99511 |
CAS Number | 32507-77-0 |
InChIKey | AHWOEMBXZXGDBQ-AQGSFBQWSA-N |
Metabolomics Workbench ID | 141449 |
The InChI (International Chemical Identifier) for this compound is InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-8,10,18-21,24-26H,9,11-17H2,1-6H3/t19-,20+,21?,24+,25-,26-,27-,28+/m0/s1 . This string provides a machine-readable representation of the molecule's structure, enabling computational analysis and database searching.
Molecular Structure and Properties
Structural Features
Ergosta-7,22-dien-3-one belongs to the steroid family, characterized by a tetracyclic core structure common to ergosterols and related compounds. The molecule contains:
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A cyclopentanoperhydrophenanthrene ring system (steroid nucleus)
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A ketone group at the C-3 position
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Two carbon-carbon double bonds at positions 7,8 and 22,23
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Numerous stereogenic centers that define its three-dimensional conformation
Molecular Formula and Weight
The compound has a molecular formula of C₂₈H₄₄O with a molecular weight of 396.6 g/mol . The exact mass, which is crucial for mass spectrometric analysis, is 396.339216023 Da .
Structural Representation
The canonical SMILES notation for this compound is CC@H[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CCC4[C@@]3(CCC(=O)C4)C)C . This concise linear notation encodes the complete structure, including stereochemistry, in a format amenable to computational processing.
Physicochemical Properties
Computed Properties
The table below summarizes the key physicochemical properties of Ergosta-7,22-dien-3-one, which are crucial for understanding its biological behavior and potential applications:
The high XLogP3-AA value of 7.3 indicates that this compound is highly lipophilic, suggesting good membrane permeability but potentially poor water solubility. The presence of a single hydrogen bond acceptor (the ketone oxygen) and no hydrogen bond donors suggests limited capacity for forming hydrogen bonds .
Stereochemistry
Ergosta-7,22-dien-3-one possesses a complex stereochemical profile:
This stereochemical complexity is critical to its three-dimensional structure and likely influences its biological activity and molecular interactions.
The relatively high pricing and small available quantities suggest that the compound is primarily used for specialized research applications rather than industrial purposes.
Catalog Information
The compound is listed in chemical catalogs under various product codes:
This variety of catalog listings indicates the compound's relevance in chemical research and potential pharmaceutical applications.
Database Presence and Scientific Classification
Database Indexing
Ergosta-7,22-dien-3-one is indexed in multiple scientific databases, reflecting its significance in research:
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PubChem (CID 99511)
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Metabolomics Workbench (ID 141449)
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Natural Product Activity and Species Source (NPASS) as NPC166161
Patent Information
Patent information related to this compound is available through the World Intellectual Property Organization (WIPO) PATENTSCOPE database, searchable using the compound's InChIKey: AHWOEMBXZXGDBQ-AQGSFBQWSA-N . This indicates potential commercial or industrial applications that have been developed or proposed for this compound.
Related Compounds and Structural Analogs
Structural Relationships
PubChem identifies 39 compounds with the same connectivity as Ergosta-7,22-dien-3-one, suggesting a family of closely related steroids with potentially similar properties or activities . These structural analogs likely differ in stereochemistry or minor structural features.
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